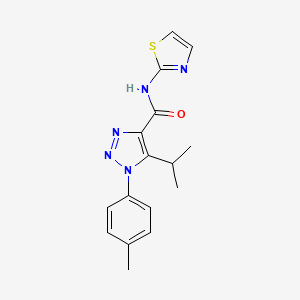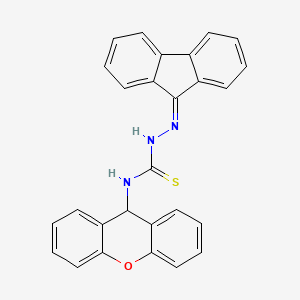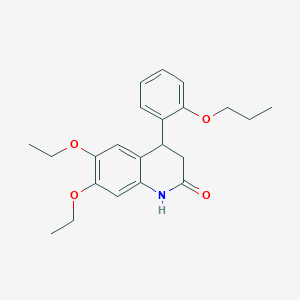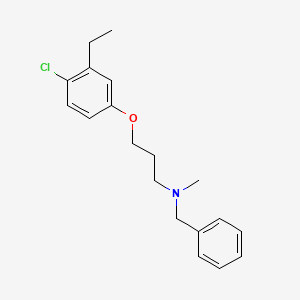![molecular formula C21H25NO4 B4819811 propyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B4819811.png)
propyl 3-[(4-butoxybenzoyl)amino]benzoate
描述
Propyl 3-[(4-butoxybenzoyl)amino]benzoate, also known as PBAB, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly used as a fluorescent probe to study the behavior of biomolecules in living cells. PBAB has several unique properties that make it an ideal tool for studying various biological processes. We will also list several future directions for research on this compound.
作用机制
Propyl 3-[(4-butoxybenzoyl)amino]benzoate is a fluorescent probe that works by binding to lipids in cell membranes. It has a hydrophobic tail that inserts into the lipid bilayer and a hydrophilic head that protrudes into the aqueous environment. When propyl 3-[(4-butoxybenzoyl)amino]benzoate is excited with light of a certain wavelength, it emits fluorescence at a longer wavelength. The intensity of fluorescence is proportional to the concentration of propyl 3-[(4-butoxybenzoyl)amino]benzoate in the membrane. By monitoring the fluorescence of propyl 3-[(4-butoxybenzoyl)amino]benzoate, researchers can study the behavior of lipids and proteins in cell membranes.
Biochemical and Physiological Effects:
propyl 3-[(4-butoxybenzoyl)amino]benzoate is not known to have any direct biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with normal cell function. However, propyl 3-[(4-butoxybenzoyl)amino]benzoate can affect the behavior of lipids and proteins in cell membranes, which can indirectly affect various cellular processes. For example, propyl 3-[(4-butoxybenzoyl)amino]benzoate can affect the activity of enzymes that are embedded in the cell membrane or the signaling pathways that are initiated by membrane-bound receptors.
实验室实验的优点和局限性
Propyl 3-[(4-butoxybenzoyl)amino]benzoate has several advantages as a fluorescent probe for studying cell membranes. It has a high affinity for lipids and can be used to label specific regions of the membrane. It is also highly photostable, which means that it can be used for long-term imaging experiments without significant photobleaching. However, propyl 3-[(4-butoxybenzoyl)amino]benzoate has some limitations as well. It is not membrane-permeable and can only be used to label the outer leaflet of the cell membrane. It also has a relatively low quantum yield, which means that it emits less fluorescence than other fluorescent probes.
未来方向
There are several future directions for research on propyl 3-[(4-butoxybenzoyl)amino]benzoate. One area of research is to develop new derivatives of propyl 3-[(4-butoxybenzoyl)amino]benzoate that have improved properties such as higher quantum yield or better membrane permeability. Another area of research is to use propyl 3-[(4-butoxybenzoyl)amino]benzoate to study the behavior of specific lipids or proteins in cell membranes. For example, propyl 3-[(4-butoxybenzoyl)amino]benzoate could be used to study the dynamics of lipid rafts in response to changes in the cellular environment. Finally, propyl 3-[(4-butoxybenzoyl)amino]benzoate could be used in combination with other fluorescent probes or imaging techniques to study complex cellular processes such as cell signaling or membrane trafficking.
科学研究应用
Propyl 3-[(4-butoxybenzoyl)amino]benzoate is widely used in scientific research as a fluorescent probe to study the behavior of biomolecules in living cells. It is particularly useful for studying the interaction between proteins and lipids in cell membranes. propyl 3-[(4-butoxybenzoyl)amino]benzoate can be incorporated into liposomes or cell membranes and its fluorescence can be monitored using a fluorescence microscope or a flow cytometer. propyl 3-[(4-butoxybenzoyl)amino]benzoate can also be used to study the dynamics of lipid rafts, which are specialized regions of the cell membrane that are enriched in cholesterol and sphingolipids.
属性
IUPAC Name |
propyl 3-[(4-butoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-14-25-19-11-9-16(10-12-19)20(23)22-18-8-6-7-17(15-18)21(24)26-13-4-2/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFZXKXZTOABNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4819746.png)

![2-{[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4819753.png)
![5-{5-chloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819761.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4819771.png)
![N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4819773.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)propanamide](/img/structure/B4819779.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4819795.png)
![3-{[(4-sec-butylphenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4819805.png)

![N-cyclopropyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4819832.png)
![4-methyl-5-phenyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4819839.png)
